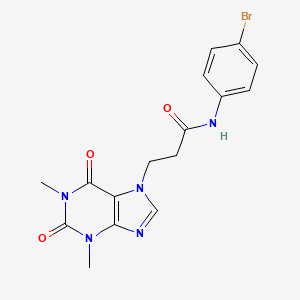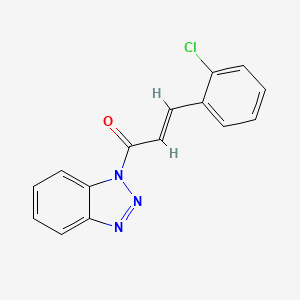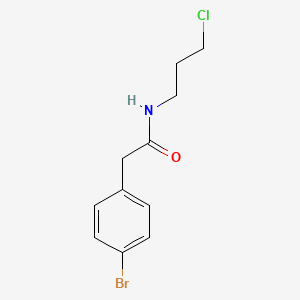![molecular formula C15H15N5OS B11017150 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11017150.png)
2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,5-dimethylthioamide can react with an α-haloketone under basic conditions to form the thiazole ring.
Attachment of the Triazole Moiety: The 1H-1,2,4-triazole moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halomethylphenyl derivative with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole ring, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is known to bind to metal ions in enzyme active sites, inhibiting their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-1,3-thiazole-4-carboxamide: Lacks the triazole moiety, resulting in different biological activity.
N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide: Similar structure but without the dimethyl groups on the thiazole ring, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the triazole and thiazole rings in 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide imparts unique chemical and biological properties, making it a versatile compound for various applications. The dimethyl groups on the thiazole ring enhance its stability and reactivity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propiedades
Fórmula molecular |
C15H15N5OS |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-10-14(18-11(2)22-10)15(21)19-13-5-3-12(4-6-13)7-20-9-16-8-17-20/h3-6,8-9H,7H2,1-2H3,(H,19,21) |
Clave InChI |
CNMSKRDXMROVMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11017070.png)


![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017077.png)
![Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11017090.png)
![1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one](/img/structure/B11017105.png)


![1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11017122.png)
![N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide](/img/structure/B11017126.png)
![ethyl 4-(N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B11017134.png)
![N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine](/img/structure/B11017142.png)
![5-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11017148.png)
